methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate
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Overview
Description
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C7H11F3O3 It is characterized by the presence of trifluoromethyl and hydroxy groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate typically involves the reaction of 4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-methylbutanoate.
Reduction: Formation of 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid
- Methyl 4,4,4-trifluoro-3-hydroxy-3-methylbutanoate
- 4,4,4-Trifluoro-2-hydroxy-3,3-dimethylbutanoic acid
Uniqueness
Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is unique due to its combination of trifluoromethyl and hydroxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYJCHBKGVJWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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